6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C13H12ClN5O |
|---|---|
Molecular Weight |
289.72 g/mol |
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12ClN5O/c1-19-12-10(7-15-19)11(17-13(14)18-12)16-8-3-5-9(20-2)6-4-8/h3-7H,1-2H3,(H,16,17,18) |
InChI Key |
NJOFAAHFMAQLPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-d]Pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1a ) with aryl nitriles in the presence of potassium tert-butoxide (t-BuOK) in boiling tert-butanol . For the target compound, adaptation of this method substitutes the aryl nitrile with a precursor compatible with the 4-methoxyphenyl group.
Key Reaction Conditions :
-
Reactants : 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv), 4-methoxybenzonitrile (1.2 equiv)
-
Base : t-BuOK (2.0 equiv)
-
Solvent : t-Butanol (reflux, 12–16 hours)
The reaction proceeds via deprotonation of the amino group, followed by nucleophilic attack on the nitrile carbon, intramolecular cyclization, and aromatization to yield the pyrazolo[3,4-d]pyrimidine core.
N-Methylation at Position 1
The 1-methyl group is introduced early in the synthesis via alkylation of the pyrazole nitrogen. Methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is effective .
Procedure :
-
Substrate : 5-Amino-1H-pyrazole-4-carbonitrile (1.0 equiv)
-
Alkylating Agent : CH₃I (1.5 equiv)
-
Base : NaH (1.2 equiv)
-
Solvent : THF (0°C to room temperature, 4 hours)
Installation of the 4-Methoxyphenylamine Group
The 4-methoxyphenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. SNAr is preferred due to the electron-withdrawing nature of the pyrimidine ring .
SNAr Method :
-
Substrate : 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv)
-
Nucleophile : 4-Methoxyaniline (1.5 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF (120°C, 24 hours)
Alternative Pd-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos improves yields but requires inert conditions .
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexanes). Analytical data for the final compound include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClN₅O |
| Molecular Weight | 289.72 g/mol |
| Melting Point | 245–247°C (decomposition) |
| 1H NMR (DMSO-d₆) | δ 8.36 (s, 1H), 7.91 (d, 2H), 3.85 (s, 3H), 3.12 (s, 3H) |
| 13C NMR (DMSO-d₆) | δ 161.2 (C=O), 155.8 (C-Cl), 130.1–114.2 (Ar-C) |
MS (ESI-TOF): m/z 290.1 [M+H]⁺ .
A summary of methodologies from literature is provided below:
Challenges and Optimization Opportunities
-
Regioselectivity in Cyclocondensation : Competing pathways may yield isomeric byproducts. Microwave-assisted synthesis reduces reaction time and improves selectivity .
-
Solvent Choice for SNAr : Dimethylacetamide (DMA) at 150°C enhances reaction rates but risks decomposition .
-
Catalytic Systems : Pd-based catalysts (e.g., Pd₂(dba)₃/BINAP) for Buchwald-Hartwig amination increase yields to 75–80% but add cost .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as effective anticancer agents. The following points summarize key findings:
-
Mechanism of Action :
- The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with reported IC50 values ranging from 0.3 to 24 µM .
- In Vitro Studies :
- Comparative Efficacy :
Other Biological Activities
Beyond its anticancer properties, this compound has shown potential in other therapeutic areas:
- Antiparasitic and Antifungal Activities :
-
Neuroprotective Effects :
- Preliminary studies suggest that certain derivatives may possess neuroprotective effects, although more research is needed to establish their efficacy in neurological disorders.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds with similar structural features to this compound showed potent inhibition of cancer cell lines. The study utilized molecular docking studies to elucidate binding interactions with target proteins .
Case Study 2: Synthesis and Characterization
Research involving the synthesis of novel derivatives revealed that modifications at the phenyl group significantly affected biological activity. The synthesized compounds were characterized through various spectroscopic methods and evaluated for their anticancer properties against multiple cell lines .
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-tumor activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are a versatile scaffold for drug discovery. Below is a systematic comparison of 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with structurally related compounds:
Structural and Functional Modifications
Biological Activity
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClN5O |
| Molecular Weight | 324.165 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 465.5 ± 45.0 °C |
| Melting Point | Not Available |
| Flash Point | 235.3 ± 28.7 °C |
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and arylation processes. A notable method includes the use of Suzuki-Miyaura coupling to introduce aryl groups at specific positions on the pyrazolo ring, optimizing yield and selectivity .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent activity against various cancer cell lines by inhibiting CDKs. CDKs are crucial in regulating the cell cycle, and their dysregulation is often implicated in cancer progression. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit CDK2 and CDK9, leading to reduced cell proliferation in cancer models .
Antimicrobial Properties
In addition to anticancer effects, this compound class has demonstrated antimicrobial properties. A study highlighted that pyrazolo derivatives showed significant inhibition of biofilm formation and quorum sensing in bacterial isolates . This suggests potential applications in treating infections where biofilm formation is a challenge.
Inhibition of Kinase Activity
The compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The selectivity for specific CDKs over others minimizes potential side effects compared to non-selective kinase inhibitors . Preclinical studies have indicated that these inhibitors could be effective against solid tumors and hematological malignancies like multiple myeloma .
Case Studies
- Study on CDK Inhibition : A study evaluated the efficacy of various pyrazolo derivatives against CDK2 and CDK9. The results showed that modifications at the 6-position significantly enhanced inhibitory potency, with some compounds achieving IC50 values in the low nanomolar range .
- Antimicrobial Activity Assessment : Another investigation assessed the biofilm inhibition capabilities of pyrazolo compounds against Staphylococcus aureus. The results indicated a dose-dependent reduction in biofilm formation, suggesting that these compounds could serve as adjuncts in antibiotic therapy .
Q & A
Basic: What are the recommended synthetic routes for 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : Start with a pyrazolo[3,4-d]pyrimidine scaffold. For chloro-substitution, react 4,6-dichloro intermediates (e.g., 4,6-dichloro-3-ethyl-1-methyl-pyrazolo[3,4-d]pyrimidine) with 4-methoxyaniline in acetonitrile using DIPEA as a base. Stir at room temperature for 6 hours to achieve substitution at the 4-position .
- Purification : Use silica gel chromatography (20% MeOH/EtOAc) for intermediates and recrystallize from acetonitrile or ethanol for final products .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1:1.5 molar ratio of dichloro intermediate to amine) to minimize side products.
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns and aromatic protons. For example, the 4-methoxyphenyl group shows distinct doublets at δ 7.34–7.71 ppm (J = 8.7–8.9 Hz) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ = 289.72 for C13H12ClN5O) and detect impurities .
- IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3439 cm⁻¹, C-Cl at ~750 cm⁻¹) .
Basic: How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., phosphodiesterases, tubulin) based on structural analogs .
- In Vitro Assays : Use enzyme inhibition assays (e.g., PDE inhibition with IC50 determination) or cell viability assays (e.g., MTT on cancer lines like HeLa) .
- Controls : Include positive controls (e.g., colchicine for microtubule disruption) and validate results with dose-response curves .
Advanced: What advanced synthetic techniques improve yield and scalability (e.g., microwave-assisted coupling)?
Methodological Answer:
- Microwave-Assisted Suzuki Coupling : For aryl boronic acid derivatives, use Pd(dppf)Cl2 catalyst in DMF/H2O (4:1) under argon. Heat at 100°C for 12 hours to achieve >70% yield .
- Flow Chemistry : Explore continuous-flow systems for high-throughput synthesis of intermediates.
- Troubleshooting : Address Pd catalyst deactivation by degassing solvents and using excess boronic acid (1.5–2.0 eq) .
Advanced: How to design a structure-activity relationship (SAR) study for pyrazolo[3,4-d]pyrimidine analogs?
Methodological Answer:
- Variable Substituents : Modify the 4-methoxyphenyl group (e.g., replace with 4-fluorobenzyl or naphthyl) and the 1-methyl group (e.g., ethyl, isopropyl) .
- Activity Mapping : Test analogs against multiple targets (e.g., kinases, tubulin) to identify selectivity trends. For example, 3-ethyl-N-(4-fluorobenzyl) analogs show enhanced PDE inhibition .
- Data Analysis : Use computational tools (e.g., Schrödinger’s QSAR) to correlate substituent hydrophobicity with IC50 values .
Advanced: How can computational modeling (e.g., MD, ML) guide experimental validation?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like SARS-CoV-2 Mpro or tubulin. Prioritize compounds with ΔG < -8 kcal/mol .
- Machine Learning (ML) : Train XGBoost models on existing bioactivity data to predict binding affinities. Validate predictions with SPR or ITC .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Confirm assay conditions (e.g., ATP concentration in kinase assays) and cell line authenticity (e.g., STR profiling) .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies. Identify confounding variables (e.g., solvent DMSO concentration) .
- Mechanistic Studies : Perform knock-down experiments (e.g., siRNA for βIII-tubulin) to clarify resistance mechanisms .
Advanced: What strategies assess the therapeutic potential of this compound for emerging targets?
Methodological Answer:
- Target Prioritization : Use databases like Pharos or Open Targets to identify understudied kinases or viral proteases linked to disease pathways .
- In Vivo Models : Test oral efficacy in immunocompromised mice (e.g., Cryptosporidium-infected models) with pharmacokinetic profiling (e.g., Cmax, AUC) .
- Toxicity Screening : Conduct hERG channel inhibition assays and micronucleus tests to evaluate safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
